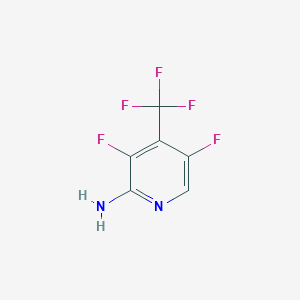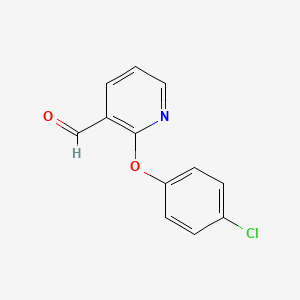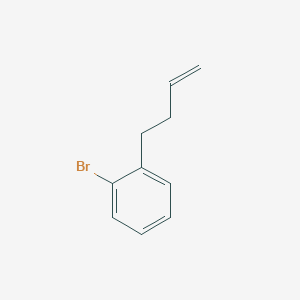
2-Bromo-2'-chlorobenzophenone
Vue d'ensemble
Description
2-Bromo-2'-chlorobenzophenone is a brominated and chlorinated organic compound that is not directly discussed in the provided papers. However, the papers do discuss various bromophenols and their properties, which can be related to the chemical structure and reactivity of 2-Bromo-2'-chlorobenzophenone. Bromophenols are compounds that contain bromine and phenol groups, and they are known to be present in marine organisms and used in industrial applications such as flame retardants . They can also be involved in various chemical reactions, including those that affect cellular signaling .
Synthesis Analysis
The synthesis of brominated compounds like 2-Bromo-2'-chlorobenzophenone can be inferred from the literature on related bromophenols. For instance, a bromophenol was isolated from the red alga Symphyocladia latiuscula and characterized based on spectroscopic evidence . Another study discusses the formation of bromophenols through the chlorination of water containing bromide ion and phenol . Additionally, the intramolecular cyclization of 2-(gem-dibromovinyl)phenols to give 2-bromobenzofurans is catalyzed by trace amounts of copper, suggesting a potential synthetic route for related bromophenols .
Molecular Structure Analysis
The molecular structure of bromophenols can be complex, as indicated by the purification of a bromophenol from the red alga Polyopes lancifolia, which was identified as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether . The structure of 2-Bromo-2'-chlorobenzophenone would similarly include bromine and chlorine substituents on a benzophenone backbone, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions. For example, the photoreaction mechanisms of 2-bromophenols have been studied, showing that they can produce different compounds upon exposure to light . The high-temperature pyrolysis of 2-bromophenol leads to the formation of dibenzo-p-dioxin and other brominated compounds, which can be compared to the behavior of chlorophenols . These studies suggest that 2-Bromo-2'-chlorobenzophenone could also participate in similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols can vary depending on their specific structure. For instance, the alpha-glucosidase inhibitory activity of a purified bromophenol from red algae indicates potential nutraceutical applications for managing type 2 diabetes . The presence of bromophenols in water samples and their potential estrogenic effects highlight the importance of understanding their environmental impact and behavior . These properties could be relevant to 2-Bromo-2'-chlorobenzophenone, especially in terms of its stability, reactivity, and potential biological activity.
Applications De Recherche Scientifique
-
Visible-Light-Driven Germyl Radical Generation
- Application : This research involves the generation of germyl radicals using a photo-excited electron transfer (ET) in an electron donor-acceptor (EDA) complex .
- Method : The ET-HAT cycle proceeds simply upon blue-light irradiation without any transition metal or photocatalyst .
- Results : This protocol also affords silyl radical from silyl hydride .
-
Photoreduction of 4-Bromo-4’-Methylbenzophenone
- Application : This research involves the photoreduction of 4-bromo-4’-methylbenzophenone .
- Method : Solutions of 4-bromo-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30 and 45 minutes .
- Results : The photoreduction yielded a quantum efficiency of 7.75% .
-
Synthesis of 4-Phenylbenzophenone
- Application : This research involves the synthesis of 4-phenylbenzophenone via a Friedel-Crafts acylation route .
- Method : The synthesis was done from benzoyl chloride and biphenyl with a 25% yield .
- Results : A subsequent FTIR study was completed to determine the photoreduction quantum efficiency of 4-phenylbenzophenone’s ability to dimerize to form 4, 4’diphenylbenzpinacol .
-
Photochemical Reduction of 4-Bromo-4’-Fluorobenzophenone
- Application : This research involves the photochemical reduction of 4-bromo-4’-fluorobenzophenone .
- Method : Four solutions were irradiated with UV light at 350 nm for 5, 10, 20, and 40 minutes .
- Results : The samples were then studied via IR spectroscopy to determine the overall goal of determining Phi (reduction) .
-
Study of Phosphorescence of 4-Chloro-4’-Iodobenzophenone
- Application : This research involves the study of the phosphorescence of 4-chloro-4’-iodobenzophenone .
- Method : An attempt was made to encase 4-chloro-4’-iodobenzophenone (CIBP) in polymethylmethacrylate, in order to study the phosphorescence at room temperature by isolating individual molecules .
- Results : The iodine of CIBP breaks off under UV light, preventing effective polymerization .
-
Synthesis of 4-Methylbenzophenone and 4-Methylbenzopinacol
- Application : This research involves the synthesis of 4-methylbenzophenone and its photoreduction to produce 4-methylbenzopinacol .
- Method : 4-methylbenzophenone was synthesized using the Friedel–Crafts Acylation from benzoyl chloride, aluminum chloride, and toluene .
- Results : A photoreduction of the 4-methylbenzophenone produced 4-methylbenzopinacol .
-
- Application : Phenazepam is a benzodiazepine drug, first developed in the Soviet Union in 1975, and now produced in Russia and several other countries . It is used in the treatment of various mental disorders such as psychiatric schizophrenia and anxiety .
- Method : The benzyl ring of phenazepam is substituted at R7 with a bromine group .
- Results : Phenazepam has gained popularity as a recreational drug; misuse has been reported in the United Kingdom, Finland, Sweden, and the United States .
-
- Application : Benzophenones have been used extensively as photophysical probes to identify and map peptide–protein interactions .
- Method : The specific method of application varies depending on the specific experiment, but generally involves the use of benzophenones as a probe in a biological system .
- Results : This technique has been used to gain valuable insights into the interactions between peptides and proteins .
-
Photocrosslinking of Polyethylenes
- Application : Chlorobenzophenone is used as a catalyst in the photocrosslinking of polyethylenes .
- Method : The specific method of application involves the use of chlorobenzophenone as a catalyst in the process of photocrosslinking .
- Results : This process improves the properties of polyethylene, making it more suitable for certain applications .
-
- Application : Bromo-2-chlorobenzophenone and 5-bromo-2-iodo-benzophenone were used as starting materials for McMurry reactions .
- Method : The specific method of application involves the use of these compounds in McMurry reactions .
- Results : The yields of these DPA derivatives are somewhat low, probably because the reaction conditions are not fully optimized .
-
- Application : Phenazepam is a benzodiazepine drug, first developed in the Soviet Union in 1975, and now produced in Russia and several other countries . It is used in the treatment of various mental disorders such as psychiatric schizophrenia and anxiety .
- Method : The benzyl ring of phenazepam is substituted at R7 with a bromine group .
- Results : Phenazepam has gained popularity as a recreational drug; misuse has been reported in the United Kingdom, Finland, Sweden, and the United States .
-
- Application : Benzophenones have been used extensively as photophysical probes to identify and map peptide–protein interactions .
- Method : The specific method of application varies depending on the specific experiment, but generally involves the use of benzophenones as a probe in a biological system .
- Results : This technique has been used to gain valuable insights into the interactions between peptides and proteins .
-
Photocrosslinking of Polyethylenes
- Application : Chlorobenzophenone is used as a catalyst in the photocrosslinking of polyethylenes .
- Method : The specific method of application involves the use of chlorobenzophenone as a catalyst in the process of photocrosslinking .
- Results : This process improves the properties of polyethylene, making it more suitable for certain applications .
-
- Application : Bromo-2-chlorobenzophenone and 5-bromo-2-iodo-benzophenone were used as starting materials for McMurry reactions .
- Method : The specific method of application involves the use of these compounds in McMurry reactions .
- Results : The yields of these DPA derivatives are somewhat low, probably because the reaction conditions are not fully optimized .
Propriétés
IUPAC Name |
(2-bromophenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVWXJADNYWGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393347 | |
| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2'-chlorobenzophenone | |
CAS RN |
525561-42-6 | |
| Record name | 2-BROMO-2'-CHLOROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)
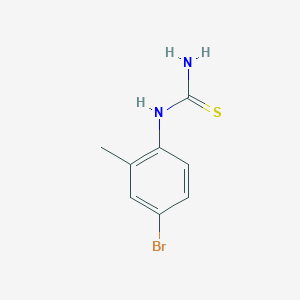
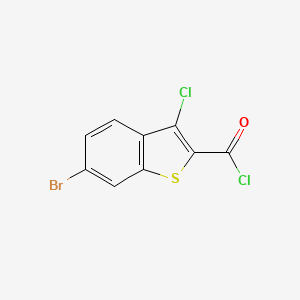
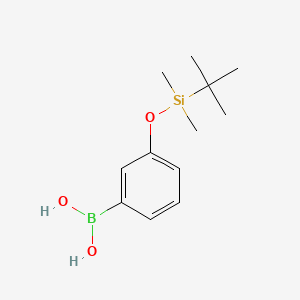
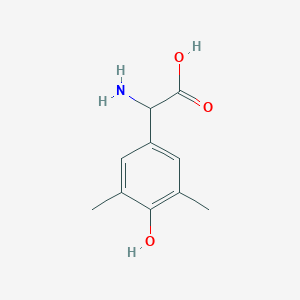
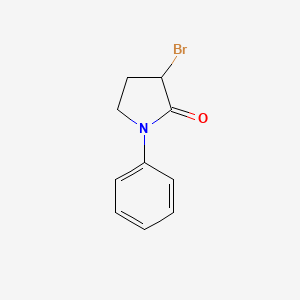
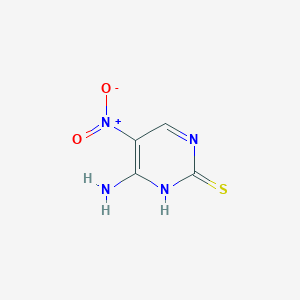
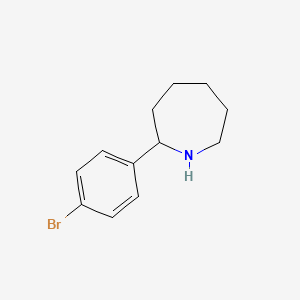
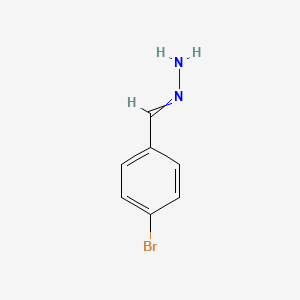
![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)
